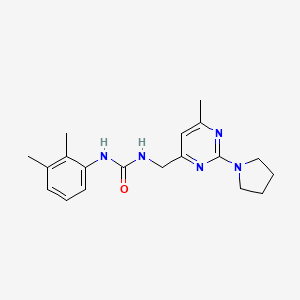

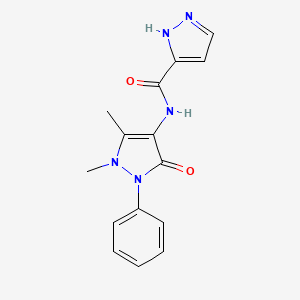

![molecular formula C22H21F2N5O B2373774 2,4-difluoro-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide CAS No. 899970-34-4](/img/structure/B2373774.png)

2,4-difluoro-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis and PET Imaging Potential

- A study detailed the synthesis of a structurally related compound, emphasizing its potential as a PET imaging agent in cancer research, due to its ability to target B-Raf(V600E) mutations (Wang et al., 2013).

Drug Design and SAR Studies

- Research on derivatives of N-methylpiperazine, including compounds structurally related to the molecule , highlighted their synthesis and potential applications in medicinal chemistry (Koroleva et al., 2011).

- Another study focused on the design, synthesis, and structure-activity relationship of pyridazinone derivatives as cardiotonic agents, which relates to the structural class of the specified compound (Wang et al., 2008).

Acetylcholinesterase Inhibitors

- Investigations into pyridazine derivatives as acetylcholinesterase inhibitors demonstrate the broader therapeutic potential of compounds within this chemical class (Contreras et al., 2001).

Structural and Theoretical Analysis

- A study conducted detailed structural analysis and theoretical calculations on a related pyridazine compound, providing insights into its pharmaceutical significance (Sallam et al., 2021).

Tyrosine Kinase Inhibitor Metabolism

- Flumatinib, a compound with structural similarities, was studied for its metabolism in chronic myelogenous leukemia patients, revealing insights into metabolic pathways and derivative formation (Gong et al., 2010).

Anti-Tubercular Agents

- Research into novel benzamide derivatives as anti-tubercular agents, including structural analysis and activity evaluation against Mycobacterium tuberculosis, underscores the relevance of such compounds in treating infectious diseases (Srinivasarao et al., 2020).

Analytical Techniques

- A study on the nonaqueous capillary electrophoresis of imatinib mesylate and related substances offers insights into the analytical separation techniques applicable to similar compounds (Ye et al., 2012).

Histamine H3 Receptor Ligands

- The potential of 2-aminopyrimidines as histamine H3 receptor ligands was explored, suggesting the therapeutic promise of compounds within this chemical framework in neurology (Sadek et al., 2014).

Synthesis of Analogues

- Research on the synthesis of new benzamide derivatives related to tyrosine kinase inhibitor imatinib underlines the continued exploration of this compound class in cancer therapy (Terentjeva et al., 2016).

Future Directions

Properties

IUPAC Name |

2,4-difluoro-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21F2N5O/c1-28-9-11-29(12-10-28)21-8-7-20(26-27-21)15-3-2-4-17(13-15)25-22(30)18-6-5-16(23)14-19(18)24/h2-8,13-14H,9-12H2,1H3,(H,25,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQYQMYWWHJODBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=C(C=C(C=C4)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21F2N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2373691.png)

![N-benzyl-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2373692.png)

![2-(3-Chlorophenyl)-4-[(3-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2373699.png)

![N-({4-[(6-chloro-3-pyridinyl)methoxy]-3-methoxyphenyl}methylene)-2-phenyl-1-ethanamine](/img/structure/B2373702.png)

![Ethyl 2-(3,4-difluorobenzamido)benzo[b]thiophene-3-carboxylate](/img/structure/B2373703.png)

![5-(Methoxymethyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2373704.png)

![N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2373711.png)